

In-Depth Technical Guide: 3-Chloro-4-fluorophenyl isocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Chloro-4-fluorophenyl isocyanate*

Cat. No.: *B1349312*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3-Chloro-4-fluorophenyl isocyanate**, a key intermediate in the pharmaceutical and agrochemical industries.

Core Chemical Properties

3-Chloro-4-fluorophenyl isocyanate is a halogenated aromatic isocyanate with the chemical formula C_7H_3ClFNO .^[1] It is a clear, colorless to slightly yellow liquid at room temperature.^{[2][3]} Due to the highly reactive isocyanate group, it is sensitive to moisture.^{[3][4]}

Physicochemical Data

The following table summarizes the key physicochemical properties of **3-Chloro-4-fluorophenyl isocyanate**.

Property	Value	Reference
Molecular Formula	C ₇ H ₃ ClFNO	[1][5][6]
Molecular Weight	171.56 g/mol	[1][6]
CAS Number	50529-33-4	[1][5][6]
Physical State	Liquid	[2][6]
Appearance	Clear colorless to slightly yellow	[2][3]
Boiling Point	44 °C @ 17 mmHg	[3][4]
Melting Point	No data available	[7]
Density	1.377 g/mL at 25 °C	[3][4]
Refractive Index	1.5385-1.5425 @ 20 °C	[2]
Solubility	Very slightly soluble in water.	

Spectroscopic Data

While specific spectral data for **3-Chloro-4-fluorophenyl isocyanate** is not readily available in public databases, the following are the expected characteristic spectral features based on its structure and data for analogous compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The identity of **3-Chloro-4-fluorophenyl isocyanate** can be confirmed by FTIR spectroscopy. [2] The most prominent and characteristic absorption band is that of the isocyanate group (-N=C=O).

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N=C=O stretch	~2275 - 2250	Strong, sharp
Aromatic C=C stretch	~1600 - 1450	Medium to strong
C-Cl stretch	~800 - 600	Medium to strong
C-F stretch	~1250 - 1000	Strong
Aromatic C-H stretch	~3100 - 3000	Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, fluoro, and isocyanate groups.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and a distinct signal for the isocyanate carbon.

| Carbon Environment | Expected Chemical Shift (ppm) | |---|---|---| | Isocyanate (-N=C=O) |
~120 - 130 | | Aromatic C-Cl | ~125 - 135 | | Aromatic C-F | ~150 - 165 (with C-F coupling) | |
Other Aromatic Carbons | ~115 - 140 |

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.56 g/mol). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

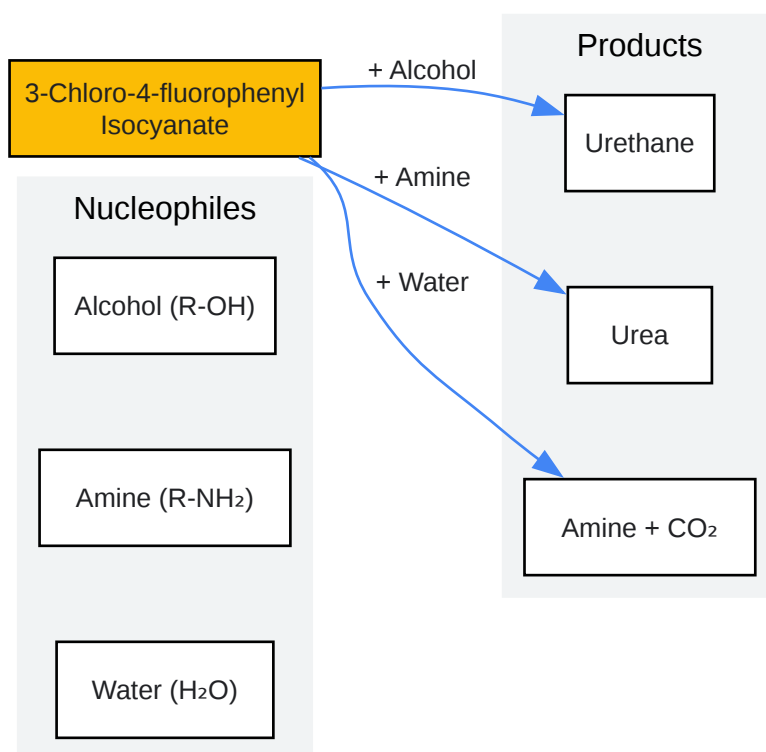
Reactivity and Synthesis

Reactivity Profile

Aryl isocyanates are versatile electrophiles that readily react with a wide range of nucleophiles. [8][9] The isocyanate group's carbon atom is highly electrophilic and is the primary site of nucleophilic attack. The reactivity is enhanced by the electron-withdrawing nature of the

aromatic ring and its substituents. Aromatic isocyanates are generally more reactive than their aliphatic counterparts.[10]

The following diagram illustrates the general reactivity of **3-Chloro-4-fluorophenyl isocyanate** with common nucleophiles.

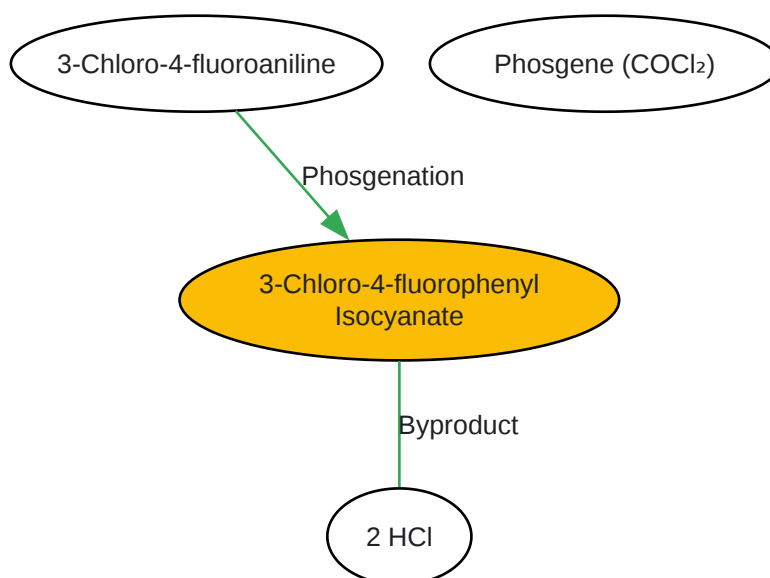


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Caption: Reactivity of **3-Chloro-4-fluorophenyl isocyanate** with nucleophiles.

Synthesis Pathway

3-Chloro-4-fluorophenyl isocyanate is typically synthesized from the corresponding aniline derivative, 3-chloro-4-fluoroaniline, through phosgenation.



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Caption: Synthesis of **3-Chloro-4-fluorophenyl isocyanate**.

Experimental Protocols

Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are recommended for the determination of physicochemical properties.

Determination of Boiling Point

Method: OECD Test Guideline 103.

Principle: The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This can be measured using methods such as the ebulliometer, dynamic method, or differential scanning calorimetry (DSC). For boiling points at reduced pressures, a vacuum-jacketed distillation apparatus is employed.

Determination of Density

Method: OECD Test Guideline 109.

Principle: The density of a liquid is determined by measuring its mass per unit volume.

Common methods include the use of a hydrometer, a pycnometer, or an oscillating densitometer. The measurement should be performed at a specified temperature, typically 20 °C or 25 °C.

Determination of Refractive Index

Method: Based on standard refractometry principles.

Principle: The refractive index is measured using a refractometer, such as an Abbé refractometer. A drop of the liquid is placed on the prism, and the refractive index is read from the scale at a specified temperature (e.g., 20 °C) and wavelength of light (typically the sodium D-line, 589 nm).

Determination of Water Solubility

Method: OECD Test Guideline 105.

Principle: The water solubility is determined by the flask method, where the substance is dissolved in water at a known temperature until saturation is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Safety Information

3-Chloro-4-fluorophenyl isocyanate is a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area.[7] This material is a combustible liquid and should be kept away from heat, sparks, and open flames.[7]

Incompatible Materials: Strong oxidizing agents, water, and moist air.[7]

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[7]

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- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Chloro-4-fluorophenyl isocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349312#3-chloro-4-fluorophenyl-isocyanate-chemical-properties]

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